molecular formula C26H18N4O7 B11554540 N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide

N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide

Cat. No.: B11554540
M. Wt: 498.4 g/mol
InChI Key: VNUTUGKMKPXCIJ-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide is a complex organic compound characterized by the presence of nitrophenyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide typically involves multiple steps. One common method includes the reaction of 2-nitroaniline with 4-nitrophenyl chloroformate to form an intermediate, which is then reacted with 4-aminophenol to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amines.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)benzamide: Similar structure but lacks the additional nitrophenyl group.

    N-(2-Hydroxy-5-nitrophenyl)carbamoyl]benzamide: Contains a hydroxyl group, which alters its chemical properties and reactivity.

    1,3,4-Thiadiazole derivatives: Different core structure but similar functional groups.

Uniqueness

N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide is unique due to the presence of multiple nitrophenyl groups, which enhance its reactivity and potential applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H18N4O7

Molecular Weight

498.4 g/mol

IUPAC Name

N-(2-nitrophenyl)-4-[4-[(2-nitrophenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C26H18N4O7/c31-25(27-21-5-1-3-7-23(21)29(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)28-22-6-2-4-8-24(22)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI Key

VNUTUGKMKPXCIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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